
Benzothiazole-5-carboxylic acid
概要
説明
Benzothiazole-5-carboxylic acid is a heterocyclic compound with a 5-membered 1,3-thiazole ring fused with a benzene ring . It has an empirical formula of C8H5NO2S and a molecular weight of 179.20 . It’s of great interest due to its wide range of biological activities and medicinal applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .Molecular Structure Analysis
The molecular structure of Benzothiazole-5-carboxylic acid consists of a benzene ring fused with a 5-membered 1,3-thiazole ring .Chemical Reactions Analysis
Benzothiazole derivatives have shown antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .Physical And Chemical Properties Analysis
Benzothiazole-5-carboxylic acid is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.科学的研究の応用
Antibacterial Applications
Benzothiazole derivatives, including Benzothiazole-5-carboxylic acid, have shown promising antibacterial properties. They have been reported to inhibit various bacterial enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), among others . These compounds are of particular interest in the development of new antibiotics to combat antimicrobial resistance (AMR), which is a significant global health concern.
Anti-Tubercular Activity
Recent research has highlighted the efficacy of benzothiazole derivatives in combating Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. These compounds have been synthesized through various methods like diazo-coupling and Knoevenagel condensation, showing better inhibition potency against M. tuberculosis compared to standard reference drugs . This opens up new avenues for anti-tubercular drug development.
Agricultural Applications
In the agricultural sector, benzothiazole derivatives are being explored for their potential as antimicrobial agents that could be used to protect crops from bacterial infections. Their ability to inhibit crucial bacterial enzymes makes them candidates for developing new plant protection chemicals .
Material Science
Benzothiazole-5-carboxylic acid has found use in material science as a ligand in the synthesis of coordination polymers and complexes. These materials have diverse applications, including catalysis, gas storage, and separation technologies . The compound’s ability to form stable and functional materials makes it valuable for various industrial applications.
Environmental Science
The antimicrobial properties of benzothiazole derivatives also have implications for environmental science. They could be used to develop treatments for water purification systems to eliminate harmful bacteria and reduce the spread of disease .
Medical Research
In medical research, benzothiazole-5-carboxylic acid derivatives are being studied for their anticancer activities. Some derivatives have shown potent growth inhibition activity against various cancer cell lines, making them subjects of interest for developing new anticancer drugs .
作用機序
Target of Action
Benzothiazole-5-carboxylic acid and its derivatives have been found to interact with a variety of targets, primarily enzymes involved in various biological processes. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in cellular processes such as DNA replication, protein synthesis, and metabolic pathways.
Mode of Action
The benzothiazole-5-carboxylic acid derivatives inhibit these enzymes, thereby disrupting the normal functioning of the cell . For instance, by inhibiting DNA gyrase, an enzyme involved in DNA replication, the compound can prevent bacterial cell division. Similarly, inhibition of enzymes like MurB, involved in the synthesis of bacterial cell walls, can lead to structural instability and eventual cell death .
Biochemical Pathways
The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of dihydroorotase disrupts the pyrimidine synthesis pathway, which is essential for DNA and RNA synthesis. Similarly, the inhibition of dihydropteroate synthase disrupts the folate synthesis pathway, which is crucial for the synthesis of nucleic acids and amino acids .
Pharmacokinetics
The physicochemical properties of the compound, such as its lipophilicity, can influence its bioavailability .
Result of Action
The result of the action of benzothiazole-5-carboxylic acid is the disruption of essential cellular processes, leading to the death of the cell. This is particularly relevant in the context of its antibacterial activity, where it can lead to the death of bacterial cells by inhibiting crucial enzymes .
特性
IUPAC Name |
1,3-benzothiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIZQDIIVYJNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370737 | |
| Record name | Benzothiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazole-5-carboxylic acid | |
CAS RN |
68867-17-4 | |
| Record name | Benzothiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzothiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

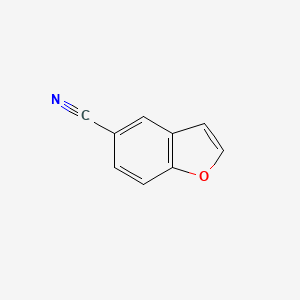


![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)
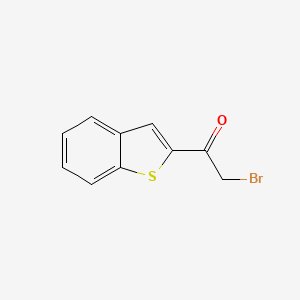
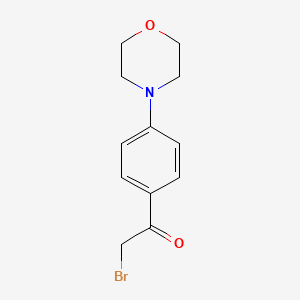
![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)

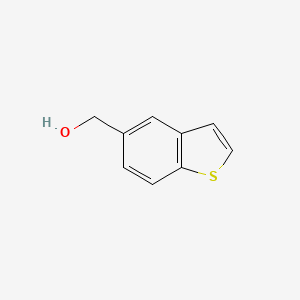

![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)
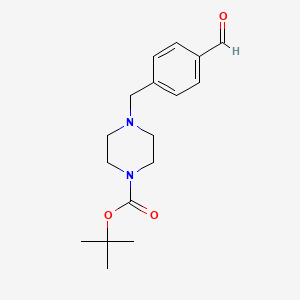
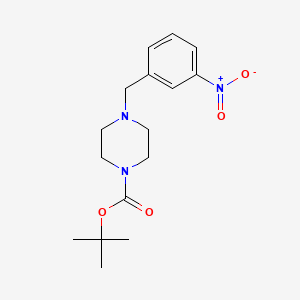
![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)